molecular formula C17H18N2 B1664851 Amfetaminil CAS No. 17590-01-1

Amfetaminil

Cat. No. B1664851
CAS RN: 17590-01-1
M. Wt: 250.34 g/mol
InChI Key: NFHVTCJKAHYEQN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Amfetaminil has a molecular formula of C17H18N2 . Its structure includes two phenyl rings and a nitrile group . More detailed structural analysis would require advanced spectroscopic techniques .

Scientific Research Applications

Pharmacokinetics and Detection

  • Clinical Pharmacokinetics : Amfetamine-type stimulants, including amfetaminil, are characterized by good oral bioavailability, high distribution volume, and low binding to plasma proteins. They have an elimination half-life of 6–12 hours with both hepatic and renal clearance. These properties make amfetamine-type stimulants suitable for detection in non-conventional biological matrices like saliva, hair, nails, and sweat, which has applications in clinical and forensic toxicology (Torre et al., 2004).

Treatment for Dependence and ADHD

  • Biological Treatments for Amfetamine Dependence : Research indicates that several therapeutic targets derived from animal models of reward and drug-taking behavior could be effective in treating amfetamine dependence. However, clinical studies have shown inconsistent results, suggesting a need for further research and potential application of pharmacogenetics to uncover new treatment targets (Hill & Sofuoglu, 2007).
  • ADHD Treatment in Children and Adolescents : Amfetamine formulations, including amfetaminil, have been compared for efficacy in treating attention-deficit/hyperactivity disorder (ADHD). Meta-analysis of double-blind placebo-controlled trials indicates that amfetamine products may be more efficacious than methylphenidate products for ADHD treatment, potentially due to differences in molecular mechanisms facilitating dopaminergic neurotransmission (Faraone & Buitelaar, 2010).

Other Applications

  • CNS Stimulants in Sports : Central nervous system (CNS) stimulants like amfetaminil are used to reduce tiredness and increase alertness, competitiveness, and aggression in sports. However, their misuse can pose significant health risks. Understanding the pharmacology and potential dangers of CNS stimulants, including amfetaminil, is crucial for doping prevention in sports (Avois et al., 2006).

Safety And Hazards

Amfetaminil, like other amphetamines, is highly addictive and has been largely withdrawn from clinical use due to problems with abuse . It can cause serious cardiovascular disturbances as well as behavioral problems that include agitation, confusion, paranoia, impulsivity, and violence .

Future Directions

Future investigations into amphetamines, including amfetaminil, should place a high emphasis on pediatric-focused trials, particularly in light of the rising prescriptions for children with ADHD . It is also crucial to delve deeper into the intricate mechanisms underpinning addiction, while simultaneously developing robust prevention strategies .

properties

IUPAC Name

2-phenyl-2-(1-phenylpropan-2-ylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-14(12-15-8-4-2-5-9-15)19-17(13-18)16-10-6-3-7-11-16/h2-11,14,17,19H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHVTCJKAHYEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864783
Record name Amphetaminil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amfetaminil

CAS RN

17590-01-1
Record name Amphetaminil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17590-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amfetaminil [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amphetaminil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67172
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Record name Amphetaminil
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Record name Amfetaminil
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Record name AMFETAMINIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
B Renger - Recent Advances in Thin-Layer Chromatography, 1988 - Springer
… of amfetaminil by TLC on silica or aluminia[7.10-16] or by GLC[13,15,17]. Pharmacopeia monographs for amfetaminil therefore … To determine the quality of our amfetaminil-containing …
Number of citations: 2 link.springer.com
QDOFABY HIGH - Recent Advances in Thin-Layer …, 2013 - books.google.com
Amfetaminil (AN 1 (R), 2–Phenyl-N-[1'-methyl-2'-phenethyl]-amino-acetonitrile) is a psychotropic substance with a general stimulating effect differing distinctly from that of amphetamine […
Number of citations: 0 books.google.com
SC Chan, J Petruzelka - Analysis of addictive and misused drugs, 2021 - taylorfrancis.com
The use of drugs by athletes to enhance athletic performance is a serious problem facing many sports authorities. Drug testing is viewed as an effective deterrent, and most sports …
Number of citations: 2 www.taylorfrancis.com
G MAYER, K MEIER‐EWERT - Journal of sleep research, 1993 - Wiley Online Library
In our retrospective study 27 narcoleptic patients were divided into two groups: Group A comprised 14 patients (10 male, 4 female) with a history of REM behaviour disorder (RBD) and …
Number of citations: 83 onlinelibrary.wiley.com
U Demme, J Becker, H Bussemas, T Daldrup… - Proceedings of the 12th …, 2005 - gtfch.org
Results The extraction yields for 333 compounds of clinical or forensic interest have been determined, including psychopharmaceuticals and narcotics (eg, benzodiazepines, tricyclic …
Number of citations: 7 gtfch.org
C Eggers - … -Psychopharmaka: Ein Therapie-Handbuch. Band 6 …, 1993 - Springer
Als Psychostimulanzien werden Substanzen bezeichnet, die eine psychisch anregende und aktivitätssteigernde Wirkung haben. Es handelt sich um chemisch sehr heterogene …
Number of citations: 2 link.springer.com
GE Trott - Handbuch der Psychopharmakotherapie, 2008 - Springer
… Amfetaminil war in den Ländern des früheren Ostblocks das einzige verfügbare Stimulans. Es ist ebenso wie Fenetyllin in Folge einer ausgebliebenen Nachzulassung nicht mehr …
Number of citations: 2 link.springer.com
J Staedt, G Stoppe, A Kögler, H Riemann, G Hajak… - Biological …, 1996 - Elsevier
Elevated levels of central D 2 dopamine receptors were found on postmortem examination in cases of human narcolepsy. In vivo investigations using positron emission tomography (…
Number of citations: 33 www.sciencedirect.com
W Koenig, E Rüther, B Filipiak - European journal of clinical pharmacology, 1987 - Springer
Psychotropic drug intake by a random sample of citizens of the city of Munich aged 30–69 years has been assessed. A 1-week prevalence of 9.3% for all psychotropic drug users was …
Number of citations: 53 link.springer.com
F Badoud, E Grata, L Perrenoud, M Saugy… - … of chromatography A, 2010 - Elsevier
For doping control, analyses of samples are generally achieved in two steps: a rapid screening and, in the case of a positive result, a confirmatory analysis. A two-step methodology …
Number of citations: 192 www.sciencedirect.com

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